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Compound of Interest

Compound Name: 3-Methylrhodanine

Cat. No.: B1581798 Get Quote

Rhodanines, a class of 4-thiazolidinone subtypes, are recognized as privileged heterocyclic

structures in the field of medicinal chemistry.[1][2] Their versatile chemical nature and proven

broad range of biological activities have established them as a foundational scaffold for the

development of novel therapeutic agents.[3][4][5][6] The rhodanine core can be readily

modified at several positions, allowing for the creation of large, diverse chemical libraries for

high-throughput screening. This guide focuses on a key starting material and derivative, 3-
Methylrhodanine, exploring its fundamental properties, synthesis, reactivity, and critical role in

the design of next-generation kinase inhibitors and other therapeutics.

Core Properties of 3-Methylrhodanine
3-Methylrhodanine, also known as N-Methylrhodanine, is the N-methylated derivative of the

parent rhodanine heterocycle. This simple methylation precludes reactions at the nitrogen atom

and directs further synthetic modifications to other reactive sites on the ring, primarily the C5

methylene group.
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Property Value Source

Molecular Formula C₄H₅NOS₂ [7][8][9][10]

Molecular Weight 147.22 g/mol [7][8][11]

CAS Number 4807-55-0 [7][10]

IUPAC Name
3-methyl-2-sulfanylidene-1,3-

thiazolidin-4-one
[8]

Melting Point 69-71 °C [7]

Appearance Crystals [7]

Synthesis and Purification: A Validated Protocol
The synthesis of 3-Methylrhodanine is a well-established procedure, typically achieved

through the condensation of an N-methyl dithiocarbamate precursor, which can be generated in

situ. The following protocol outlines a common and reliable method adapted from literature

procedures.[12]

Experimental Protocol: Synthesis of 3-Methylrhodanine
Causality: This two-step, one-pot synthesis is efficient because it avoids the isolation of the

intermediate dithiocarbamate salt. The initial nucleophilic attack of the methylamine on carbon

disulfide forms the dithiocarbamate, which then undergoes an Sₙ2 reaction with ethyl

chloroacetate. The subsequent intramolecular condensation is driven by the basic conditions

and results in the stable five-membered rhodanine ring.

Materials:

Methylamine (CH₃NH₂)

Carbon Disulfide (CS₂)

Sodium Hydroxide (NaOH)

Ethyl Chloroacetate (ClCH₂CO₂Et)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/m80458
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylrhodanine
https://pubchemlite.lcsb.uni.lu/e/compound/72900
https://webbook.nist.gov/cgi/inchi?ID=C4807550&Units=SI
https://www.sigmaaldrich.com/HK/zh/product/aldrich/m80458
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylrhodanine
https://dev.spectrabase.com/spectrum/DYot9CfG8sJ
https://www.sigmaaldrich.com/HK/zh/product/aldrich/m80458
https://webbook.nist.gov/cgi/inchi?ID=C4807550&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylrhodanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/m80458
https://www.sigmaaldrich.com/HK/zh/product/aldrich/m80458
https://www.benchchem.com/product/b1581798?utm_src=pdf-body
https://www.scribd.com/document/50771759/SYNTHESIS-OF-SOME-RHODANINE-DERIVATIVES
https://www.benchchem.com/product/b1581798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethanol (EtOH)

Hydrochloric Acid (HCl)

Procedure:

Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer and

cooled in an ice bath (0-5 °C), dissolve methylamine in ethanol. Slowly add carbon disulfide

dropwise while maintaining the temperature below 10 °C. Following the addition, add a

solution of sodium hydroxide in water dropwise. Stir the resulting mixture for 1 hour at room

temperature.

Addition of Ester: To the same flask, add ethyl chloroacetate dropwise. The reaction is

exothermic; maintain the temperature below 30 °C. After the addition is complete, allow the

mixture to stir at room temperature for 2-3 hours.

Cyclization and Acidification: Heat the reaction mixture to reflux for 1 hour to ensure

complete cyclization. After cooling to room temperature, pour the mixture into ice-cold water.

Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~2-3).

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with

cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or an

ethanol/water mixture, to yield pure 3-Methylrhodanine crystals.[12]

Characterization: Confirm the identity and purity of the product using standard analytical

techniques such as NMR, IR, and Mass Spectrometry to verify the molecular weight of

147.22 g/mol .[13]
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Step 1: Dithiocarbamate Formation

Step 2 & 3: Alkylation & Cyclization

Methylamine +
Carbon Disulfide

Sodium Methyl
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Condensation (Heat, Acid)
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Caption: Synthetic workflow for 3-Methylrhodanine.

Core Reactivity: The Knoevenagel Condensation
The true synthetic utility of 3-Methylrhodanine in drug discovery stems from the reactivity of its

C5 methylene (CH₂) group. This position is flanked by two electron-withdrawing groups (a

thiocarbonyl and a carbonyl), making the C5 protons acidic and the carbon a potent

nucleophile in the presence of a base. This reactivity is exploited in the Knoevenagel

condensation reaction with various aldehydes and ketones.

This reaction is the cornerstone of building rhodanine-based compound libraries. By varying

the aldehyde component, researchers can introduce a vast array of substituents at the C5

position, enabling fine-tuning of the molecule's steric and electronic properties to optimize

binding to biological targets.[14][15]

3-Methylrhodanine

S=C1-N(CH3)-C(=O)-CH2-S1

5-Alkylidene-3-methylrhodanine

S=C1-N(CH3)-C(=O)-C(=CHR)-S1

Base (e.g., Piperidine)
Heat

Aldehyde (R-CHO)
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Click to download full resolution via product page

Caption: The Knoevenagel condensation at the C5 position.

Application in Drug Development: Targeting Protein
Kinases
Rhodanine derivatives have emerged as a promising class of inhibitors for various enzymes,

particularly protein kinases.[3][4][5] Protein kinases play a central role in cellular signal

transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 5-

alkylidene rhodanine scaffold can effectively mimic the ATP molecule, binding to the kinase

active site and blocking its phosphorylating activity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have shown

that the rhodanine core and its substituents form key interactions with residues in the kinase

binding pocket.[3][4][5][6] Specifically, the oxygen and sulfur atoms of the rhodanine ring often

act as hydrogen bond acceptors, anchoring the inhibitor to the target protein.[3][4] Derivatives

of 3-Methylrhodanine have been investigated as inhibitors of targets like c-Src tyrosine kinase

and PRL-3 phosphatase, which are implicated in cancer cell proliferation, migration, and

invasion.[4][16]
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Simplified Kinase Signaling Pathway Mechanism of Inhibition
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Caption: Inhibition of a kinase signaling pathway.

Conclusion
3-Methylrhodanine is more than a simple chemical reagent; it is a foundational building block

in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity through the

Knoevenagel condensation, and the proven biological activity of its derivatives make it an

invaluable scaffold for drug discovery professionals. The ability to systematically modify the C5-

position allows for the rational design of potent and selective enzyme inhibitors, particularly in

the highly competitive and impactful field of oncology. As research continues to uncover new
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biological targets, the versatility of the 3-Methylrhodanine core ensures its continued

relevance in the development of future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Prominence of the Rhodanine
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581798#3-methylrhodanine-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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